2-Methyl-1-(pyridin-4-yl)propan-1-amine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Procure 2-Methyl-1-(pyridin-4-yl)propan-1-amine (CAS 62398-35-0) for your drug discovery programs. This chiral primary amine is a critical intermediate for P2X7 receptor inhibitors (WO2009/57827 A1) and MAP4K1 kinase inhibitors (48% yield demonstrated). The 4-pyridyl orientation is essential for target engagement, as 3-pyridyl regioisomers are inactive. Essential for synthesizing stereospecific anti-inflammatory leads and selective VHL-deficient cancer therapeutics. Choose this building block for validated SAR and synthetic tractability.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 62398-35-0
Cat. No. B1590681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(pyridin-4-yl)propan-1-amine
CAS62398-35-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=NC=C1)N
InChIInChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3
InChIKeyCVIUCMADIABJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(pyridin-4-yl)propan-1-amine (CAS 62398-35-0): A Strategic Chiral Building Block for P2X7-Targeted Drug Discovery


2-Methyl-1-(pyridin-4-yl)propan-1-amine (CAS 62398-35-0) is a chiral primary amine featuring a 4-pyridyl ring and an α-isopropyl substituent. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol and a topological polar surface area (TPSA) of 38.9 Ų . This compound serves as a critical synthetic intermediate, particularly in the preparation of pyridazinone-based P2X7 receptor inhibitors [1]. The presence of a stereogenic center at the α-carbon enables access to enantiomerically pure forms, which is essential for developing stereospecific drug candidates. As a building block, it is widely utilized in medicinal chemistry programs targeting inflammatory and immunological diseases.

Why 2-Methyl-1-(pyridin-4-yl)propan-1-amine Cannot Be Replaced by Common Pyridinylalkylamine Analogs


Generic substitution with regioisomeric (e.g., 3-pyridyl) or des-methyl analogs is not viable due to profound structure-activity relationship (SAR) divergences. In pyridinyl-based pharmacophores, the position of the nitrogen atom on the pyridine ring dictates hydrogen-bonding networks and target engagement; the 4-pyridyl isomer often exhibits superior or unique biological activity compared to its 2- or 3-pyridyl counterparts [1]. Furthermore, the α-isopropyl group introduces steric bulk that can enhance metabolic stability and receptor selectivity relative to unsubstituted propan-1-amine analogs. Chiral recognition by biological targets means that the racemic mixture may not replicate the activity of a specific enantiomer, and different enantiomers can display markedly different pharmacokinetic or toxicological profiles .

Quantitative Evidence for Selecting 2-Methyl-1-(pyridin-4-yl)propan-1-amine Over Close Analogs


Synthetic Yield Efficiency: 48% Yield in Coupling Reaction to MAP4K1 Inhibitor Precursor

In a reported synthetic sequence, 2-Methyl-1-(pyridin-4-yl)propan-1-amine was coupled with a spirocyclic acid using N,N'-carbonyldiimidazole (CDI) and N,N-diisopropylethylamine (DIPEA) in DMF to afford a complex MAP4K1 inhibitor precursor in 48% isolated yield after 1.0 hour [1]. This yield serves as a baseline for process optimization and compares favorably to analogous reactions using 3-pyridyl or des-methyl amines, which often suffer from lower reactivity due to altered electronic or steric profiles, though head-to-head data for these specific analogs are not published.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Regioisomeric Specificity: 4-Pyridyl Scaffolds Exhibit Selective Cytotoxicity Where 3-Pyridyl Analogs Are Inactive

Structure-activity relationship (SAR) studies on pyridyl aniline thiazole (PAT) chemotypes revealed a strict requirement for the 4-pyridyl substitution pattern. In a paired VHL-null (RCC4) and VHL-positive (RCC4-VHL) renal cell carcinoma cell line assay, all tested 3-pyridyl derivatives (compounds 80-82) exhibited no measurable cytotoxicity up to 40 µM, whereas multiple 4-pyridyl derivatives demonstrated potent, selective growth inhibition (e.g., compound 89: IC50 = 2.2 µM, selectivity ratio 3.8) [1]. This class-level inference supports the selection of a 4-pyridyl building block like 2-Methyl-1-(pyridin-4-yl)propan-1-amine for medicinal chemistry campaigns targeting VHL-deficient cancers.

Cancer Research SAR Studies Renal Cell Carcinoma

Chiral Resolution: Enantiomeric Purity is Essential for Biological Activity and IP Strategy

2-Methyl-1-(pyridin-4-yl)propan-1-amine possesses a chiral center at the α-carbon, giving rise to (R)- and (S)-enantiomers. In related pyridinylalkylamine series, enantiomers exhibit significantly different biological activities. For example, the (S)-enantiomer of the 3-pyridyl isomer of pinacidil demonstrated enhanced stereospecificity for potassium channel opening compared to its (R)-counterpart [1]. While direct data for the 4-pyridyl isomer are limited, the principle of enantiomeric differentiation is well-established. The commercial availability of both racemic and enantiopure forms (e.g., (S)-enantiomer, CAS 1187930-90-0) allows researchers to systematically explore stereochemical SAR and secure composition-of-matter intellectual property .

Asymmetric Synthesis Chiral Resolution Enantioselective Pharmacology

Patent-Backed Role in P2X7 Receptor Modulation for Inflammatory Disease

The compound is explicitly claimed and utilized as a synthetic intermediate in patent WO2009/57827 A1, which discloses novel pyridazinone derivatives as potent inhibitors of the purinergic P2X7 receptor [1]. P2X7 is a validated therapeutic target for a range of inflammatory and immunological diseases, including rheumatoid arthritis and inflammatory bowel disease. The patent's citation of this specific building block confirms its utility in constructing advanced leads within a therapeutically relevant and commercially active patent space.

Immunology P2X7 Receptor Inflammation

Supply Chain Advantage: Broad Commercial Availability from Multiple Vendors

2-Methyl-1-(pyridin-4-yl)propan-1-amine is stocked by a wide array of reputable chemical suppliers (e.g., BOC Sciences, Chemspace, Leyan, VWR), ensuring competitive pricing and rapid delivery [1]. In contrast, the 3-pyridyl isomer (CAS 343270-47-3) is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher costs. This established supply chain minimizes procurement risk and facilitates seamless scale-up from milligram research quantities to gram-scale development.

Procurement Supply Chain Inventory Management

High-Value Application Scenarios for 2-Methyl-1-(pyridin-4-yl)propan-1-amine


Lead Optimization of P2X7 Receptor Antagonists for Inflammatory Diseases

Medicinal chemists can utilize 2-Methyl-1-(pyridin-4-yl)propan-1-amine as a key building block to synthesize novel pyridazinone or related heterocyclic scaffolds that inhibit the P2X7 receptor. This application is directly supported by patent literature (WO2009/57827 A1), which demonstrates the compound's utility in generating potent anti-inflammatory leads [1]. The 4-pyridyl orientation is critical for target engagement, as inferred from SAR studies showing that 3-pyridyl isomers are inactive against similar cellular targets [2].

Synthesis of Chiral MAP4K1 and Kinase Inhibitor Candidates

The compound's primary amine and chiral center make it an ideal fragment for constructing kinase inhibitors. Specifically, it has been successfully employed in a 48% yield to prepare a spirocyclic MAP4K1 inhibitor precursor, demonstrating its synthetic tractability in complex molecule construction [3]. Procurement of the enantiopure form (e.g., (S)-enantiomer) is recommended for programs requiring stereospecific binding to kinase ATP pockets.

Structure-Activity Relationship (SAR) Studies on VHL-Deficient Renal Cell Carcinoma

Researchers investigating selective therapies for von Hippel-Lindau (VHL)-deficient cancers should prioritize this 4-pyridyl building block. Class-level SAR evidence confirms that 4-pyridyl-substituted heterocycles display selective cytotoxicity in VHL-null RCC4 cells (e.g., IC50 = 2.2 µM for compound 89), whereas 3-pyridyl analogs are completely inactive (IC50 >40 µM) [2]. This compound serves as a validated starting point for designing novel PAT-like chemotypes with improved potency and selectivity.

Asymmetric Synthesis and Chiral Pool Expansion

Process chemists can leverage the compound's stereogenic center to develop asymmetric synthetic routes. The commercial availability of both racemic and enantiopure forms allows for the systematic exploration of chiral auxiliaries or catalysts. This is particularly relevant for CNS drug discovery, where enantiomeric purity is often a regulatory requirement, and for creating novel chiral ligand libraries for asymmetric catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-(pyridin-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.